

Spectroscopic Analysis of Phenyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl formate*

Cat. No.: B155538

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **phenyl formate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize these techniques for structural elucidation and compound characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **phenyl formate**.

Table 1: ^1H NMR Spectroscopic Data for **Phenyl Formate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	Singlet	1H	Formyl proton (O-CH=O)
~7.4	Triplet	2H	meta-Protons (Ar-H)
~7.2	Triplet	1H	para-Proton (Ar-H)
~7.1	Doublet	2H	ortho-Protons (Ar-H)

Note: The chemical shifts for the aromatic protons are approximate and can vary depending on the solvent and concentration. The multiplicity is predicted based on standard coupling.

patterns.

Table 2: ^{13}C NMR Spectroscopic Data for **Phenyl Formate**

Chemical Shift (δ) ppm	Assignment
159.1	Carbonyl Carbon (C=O)
149.7	Ipso-Carbon (C-O)
129.4	meta-Carbons
126.1	para-Carbon
120.9	ortho-Carbons

Solvent: CDCl_3

Table 3: Infrared (IR) Spectroscopic Data for **Phenyl Formate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~1750	Strong	C=O (ester) stretch
~1590, ~1490	Medium-Strong	Aromatic C=C stretch
~1200	Strong	C-O (ester) stretch
~750, ~690	Strong	Aromatic C-H out-of-plane bend

Source: Gas-phase IR spectrum from NIST WebBook.[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data for **Phenyl Formate**

m/z	Relative Intensity	Assignment
122	Moderate	[M]+ (Molecular Ion)
94	High	[M - CO]++
66	High	[C5H6]+•
39	Moderate	[C3H3]+

Ionization Method: Electron Ionization (EI). Source: NIST WebBook.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **phenyl formate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube and carefully wipe the outside.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

- **13C NMR:**
 - Acquire the spectrum with proton decoupling.
 - Use a larger spectral width to cover the carbon chemical shift range (e.g., 0-200 ppm).
 - A greater number of scans is typically required compared to ¹H NMR to obtain an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[\[3\]](#)

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

- Place a single drop of liquid **phenyl formate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first, and gently press to form a thin, uniform film of the liquid between the plates.
- Ensure there are no air bubbles trapped between the plates.

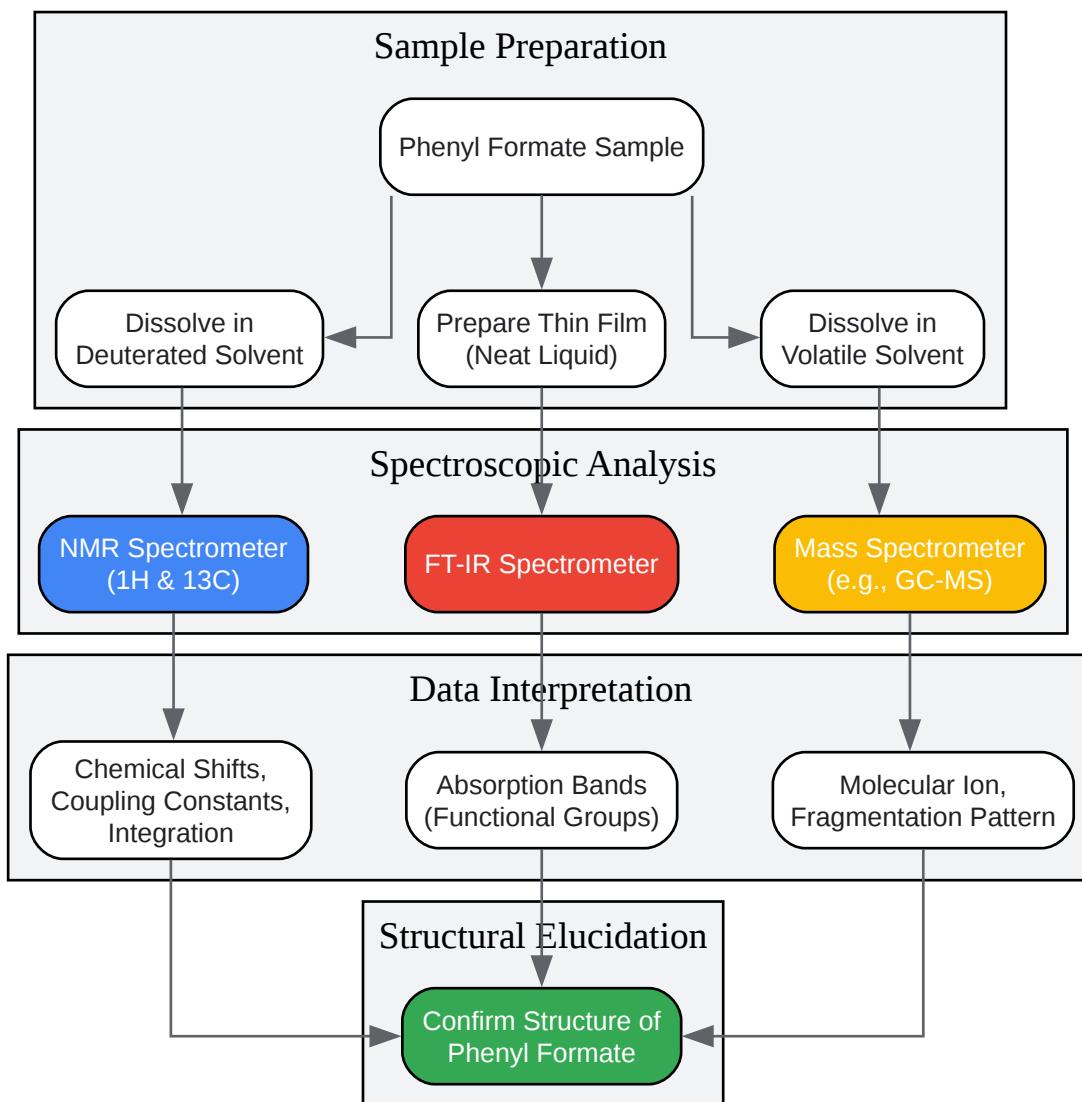
Instrumentation and Data Acquisition:

- **Spectrometer:** A Fourier Transform Infrared (FT-IR) spectrometer is typically used.
- **Procedure:**
 - Obtain a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.

- Place the prepared salt plates in the sample holder of the spectrometer.
- Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

Sample Preparation:


- Prepare a dilute solution of **phenyl formate** in a volatile organic solvent (e.g., methanol or acetonitrile). A typical concentration is in the range of 1-10 µg/mL.
- The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Data Acquisition (Electron Ionization - GC/MS):

- Inlet: Gas Chromatograph (GC) for separation and introduction of the sample.
- Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.[\[4\]](#)
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Procedure:
 - The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
 - The separated **phenyl formate** enters the ion source, where it is bombarded with electrons, leading to ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **phenyl formate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **phenyl formate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formic acid phenyl ester [webbook.nist.gov]
- 2. Phenyl formate | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Phenyl Formate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155538#spectroscopic-data-of-phenyl-formate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com